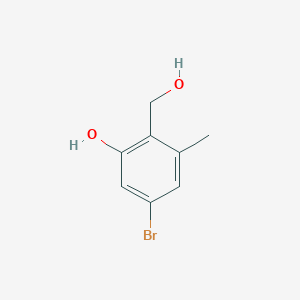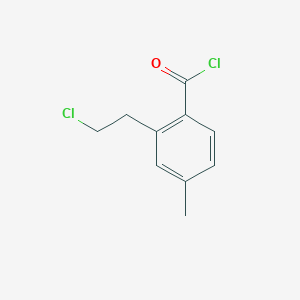
4-Bromo-2-isobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-isobutylpyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an isobutyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylpyridine can be achieved through several methods. One common approach involves the bromination of 2-isobutylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or amines in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.
Major Products Formed:
Substitution Reactions: Products include 2-isobutyl-4-aminopyridine, 2-isobutyl-4-thiopyridine, etc.
Coupling Reactions: Products include various aryl or vinyl-substituted pyridines.
Aplicaciones Científicas De Investigación
4-Bromo-2-isobutylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is utilized in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-isobutylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and isobutyl groups can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 2-Bromo-4-isobutylpyridine
- 4-Chloro-2-isobutylpyridine
- 4-Fluoro-2-isobutylpyridine
Comparison: 4-Bromo-2-isobutylpyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
4-bromo-2-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
QQAZBFHJPUPWHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC=CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)


![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate 2,2,2-trifluoroacetate](/img/structure/B13668893.png)






